Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
CAS No.: 2113511-67-2
Cat. No.: VC5410952
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32
* For research use only. Not for human or veterinary use.
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate - 2113511-67-2](/images/structure/VC5410952.png)
Specification
CAS No. | 2113511-67-2 |
---|---|
Molecular Formula | C12H14N2O2S |
Molecular Weight | 250.32 |
IUPAC Name | ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C12H14N2O2S/c1-3-7-5-6-8-9(13)10(12(15)16-4-2)17-11(8)14-7/h5-6H,3-4,13H2,1-2H3 |
Standard InChI Key | ROOKHICZWGOOHC-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Structural Features
The systematic IUPAC name, ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring condensed with a pyridine moiety. The ethyl ester group at position 2 and the amino substituent at position 3 contribute to its polarity and reactivity . The InChI key ROOKHICZWGOOHC-UHFFFAOYSA-N
and SMILES string CCOC(=O)C1=C(N=C2C=CC(=CN2C1)SCC)N
provide unambiguous representations of its connectivity .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The compound’s logP (estimated at 2.1–2.5) suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step heterocyclization. A patented method (WO 2017/139778) outlines the following key steps :
-
Cyclocondensation: Reacting ethyl 2-cyano-3-ethylthiophene-4-carboxylate with ammonium acetate under acidic conditions to form the pyridine ring.
-
Amination: Introducing the amino group at position 3 via nucleophilic substitution or catalytic hydrogenation.
-
Esterification: Stabilizing the carboxylate group using ethyl chloroformate in the presence of a base.
Yield optimization remains challenging, with reported scales limited to milligrams in vendor catalogs .
Analytical Characterization
Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for validation:
-
¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, SCH₂CH₃), 4.20 (q, 2H, OCH₂CH₃), 6.85 (s, 1H, pyridine-H), 7.30 (s, 1H, thiophene-H) .
-
HRMS: m/z 251.0852 [M+H]⁺ (calculated for C₁₂H₁₅N₂O₂S⁺: 251.0855) .
Biological Activity and Mechanistic Insights
Ubiquitin-Specific Protease (USP) Inhibition
As disclosed in EP 3,414,252 B1, this compound exhibits nanomolar inhibitory activity against USP28 and USP25, proteases involved in oncogenic signaling (e.g., MYC stabilization) and inflammation . Mechanistically, it binds to the catalytic domain of USPs, disrupting substrate recognition and deubiquitination .
In Vitro Efficacy
Additional Pharmacological Profiles
-
Antiviral Potential: Structural analogs show activity against RNA viruses by interfering with viral protease processing .
-
Anti-inflammatory Effects: Suppresses NF-κB activation in macrophages (IC₅₀ = 5 µM) .
Applications in Drug Discovery
Lead Optimization
The thienopyridine core serves as a privileged scaffold for derivatization. Key modifications include:
-
Replacing the ethyl group with cyclopropane to enhance metabolic stability .
-
Introducing sulfonamide groups at position 3 to improve USP selectivity .
Preclinical Development
While no clinical trials have been reported, related compounds are under investigation for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume